

Spectral Data Analysis of Filic-3-en-25-al: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Filic-3-en-25-al	
Cat. No.:	B593578	Get Quote

Disclaimer: Direct experimental spectral data for "Filic-3-en-25-al" is not readily available in surveyed scientific literature and databases. This guide, therefore, presents a hypothetical but scientifically grounded spectral dataset based on the analysis of structurally similar compounds, particularly triterpenoids with a filicane (fernane) skeleton and those bearing aldehyde functionalities. The presented data serves as a predictive framework for researchers and drug development professionals.

The hypothetical structure of **Filic-3-en-25-al** is based on its nomenclature, suggesting a pentacyclic triterpenoid of the filicane class, featuring a double bond at the C-3 position and an aldehyde group at C-25.

Hypothetical Spectral Data

The following tables summarize the predicted spectral data for Filic-3-en-25-al.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for Filic-3-en-25-al (in CDCl₃, 500 MHz)



Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~5.40	br s	
H-25	~9.80	S	-
Methyls	~0.80 - 1.20	s, d	-
Methylene/Methine	~1.00 - 2.50	m	-

Table 2: Predicted ¹³C NMR Spectral Data for Filic-3-en-25-al (in CDCl₃, 125 MHz)

Carbon	Predicted Chemical Shift (δ, ppm)	
C-3	~121.0	
C-4	~142.0	
C-25	~205.0	
Quaternary C	~35.0 - 50.0	
Methine CH	~45.0 - 60.0	
Methylene CH ₂	~18.0 - 40.0	
Methyl CH₃	~15.0 - 30.0	

Mass Spectrometry (MS)

- Molecular Ion (M⁺): Predicted at m/z ≈ 438.35, corresponding to the molecular formula C₃₀H₄₆O.
- Key Fragmentation Patterns: The mass spectrum of pentacyclic triterpenoids is often characterized by specific fragmentation patterns.[1] A retro-Diels-Alder cleavage of the C ring is a common fragmentation pathway for unsaturated pentacyclic triterpenoids.[1] The loss of the aldehyde group (CHO) or related fragments is also expected.

Infrared (IR) Spectroscopy



Table 3: Predicted IR Absorption Bands for Filic-3-en-25-al

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H (aldehyde)	~2820 and ~2720	Medium
C=O (aldehyde)	~1725 - 1705	Strong
C=C (alkene)	~1650	Medium
C-H (alkane)	~2960 - 2850	Strong

Experimental Protocols

The acquisition of spectral data for a novel triterpenoid like **Filic-3-en-25-al** would follow established methodologies for natural product characterization.

Sample Preparation

The isolated and purified compound is dissolved in an appropriate deuterated solvent for NMR analysis (e.g., CDCl₃, C₅D₅N). For MS analysis, the sample is typically dissolved in a volatile solvent like methanol or acetonitrile. IR spectroscopy can be performed on the solid sample using a KBr pellet or as a thin film.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).[2] A standard suite of 2D NMR experiments, including COSY, HSQC, and HMBC, is essential for the complete assignment of proton and carbon signals and to establish the connectivity of the molecule.[2]

Mass Spectrometry

High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, is used to determine the accurate mass and elemental composition of the molecular ion.[1] Tandem MS (MS/MS) experiments are conducted to induce fragmentation and elucidate the structure of the molecule.[1]

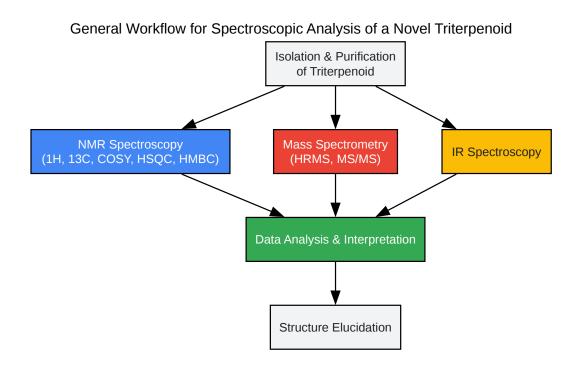


Infrared Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet or a thin film on a salt plate (e.g., NaCl). The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹) to identify the functional groups present in the molecule.[2]

Visualizations

The following diagrams illustrate the general workflow for spectral analysis and the hypothetical structure and fragmentation of **Filic-3-en-25-al**.

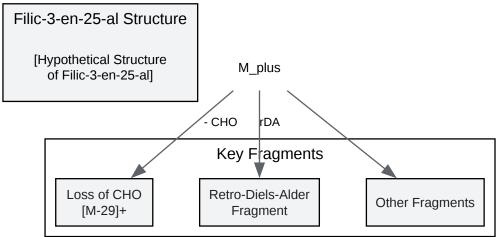


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Caption: Workflow for the spectroscopic analysis of a novel natural product.



Hypothetical Structure and MS Fragmentation of Filic-3-en-25-al



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Caption: Hypothetical structure and key MS fragmentation of Filic-3-en-25-al.

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References

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- To cite this document: BenchChem. [Spectral Data Analysis of Filic-3-en-25-al: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593578#filic-3-en-25-al-spectral-data-nmr-ms-ir]

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